Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H26N2O2 It is characterized by the presence of an indoline moiety attached to a piperidine ring, which is further substituted with a tert-butyl ester group
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate and its derivatives play a crucial role as intermediates in the synthesis of various biologically active compounds. For instance, one derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is identified as an important intermediate in the synthesis of crizotinib, a drug used in cancer treatment (Kong et al., 2016). Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is a significant intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Role in Cancer Therapy
Several derivatives of this compound have been investigated for their potential in cancer therapy. These compounds are often used in the development of tyrosine kinase inhibitors and other antitumor drugs, addressing the issue of resistance in cancer treatment. The research emphasizes the need for continual development and optimization of anti-tumor inhibitors (Zhang et al., 2018).
Development of Antidepressants and Analgesics
Compounds derived from this compound have applications in the development of drugs for depression and cerebral ischemia treatment. For instance, specific derivatives are being explored for their potential as analgesics (Zhang et al., 2018).
Molecular Structure and Crystallography
Research into the molecular structure of this compound derivatives enhances the understanding of their properties and potential applications. For example, X-ray studies have been conducted to explore the molecular packing and hydrogen bonding in these compounds, which is crucial for their biological activity (Didierjean et al., 2004).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate typically involves the reaction of indoline with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce
Properties
IUPAC Name |
tert-butyl 4-(2,3-dihydroindol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-7,15H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLPYERPOKFBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466296 | |
Record name | TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400828-91-3 | |
Record name | TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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